![molecular formula C13H14N6O B1439369 3-(2-呋喃基)-6-哌嗪-1-基[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 1204298-32-7](/img/structure/B1439369.png)

3-(2-呋喃基)-6-哌嗪-1-基[1,2,4]三唑并[4,3-b]哒嗪

描述

Compounds containing a triazole ring, such as [1,2,4]triazolo[4,3-b]pyridazine, are of significant interest due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives often involves the latest synthetic approaches . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .

Molecular Structure Analysis

The structure of these compounds often involves a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .

Chemical Reactions Analysis

The chemical reactions of these compounds often involve cyclization with loss of nitrogen after amination .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds often depend on their specific structure and substituents .

科学研究应用

Medicinal Chemistry

This compound and its derivatives have been used in medicinal chemistry for various purposes . For instance, they have been used for c-Met inhibition or GABA A modulating activity . These activities are crucial in the development of drugs for treating various diseases.

Fluorescent Probes

These compounds have been used as fluorescent probes . Fluorescent probes are essential tools in biological research for detecting specific components or processes in cells.

Structural Units of Polymers

These compounds have been used as structural units of polymers . Polymers with these structural units can have unique properties, making them useful in various applications.

Antibacterial Activity

Some derivatives of this compound have shown antibacterial activity . They have been found to be effective against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Energetic Materials

Attempts have been made to use these compounds in the design of next-generation fused ring energetic materials . These materials can have various applications, including in the military and space exploration.

Antimicrobial Activity

Heterobicyclic nitrogen systems containing 1,2,4-Triazines derivatives and 1,2,4-Triazines themselves have been found to display a diversity of biological applications such as antimicrobial activity .

作用机制

Target of Action

The primary targets of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth and survival .

Mode of Action

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a disruption in the signaling pathways they control .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

The molecular and cellular effects of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine’s action include the inhibition of cancer cell growth and the induction of apoptosis . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine. For instance, the compound has been found to be thermostable , which suggests that it may retain its efficacy and stability under various environmental conditions.

未来方向

属性

IUPAC Name |

3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQGWQOFYZJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

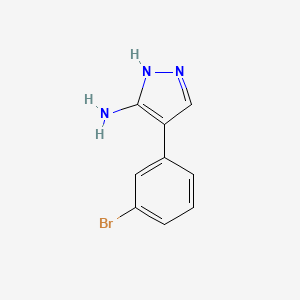

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

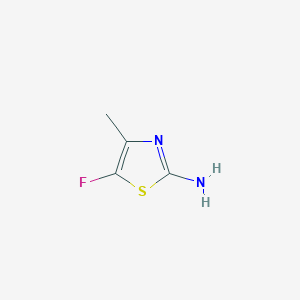

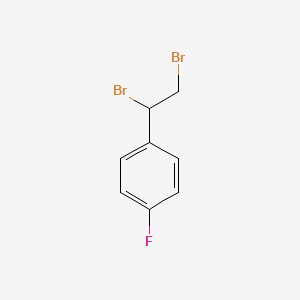

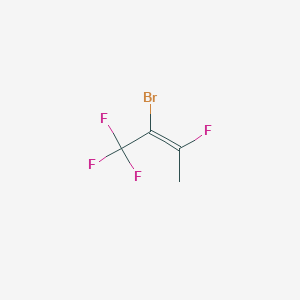

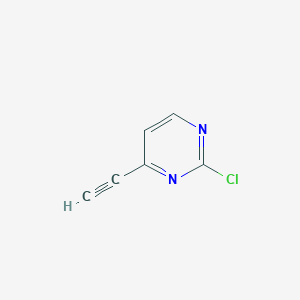

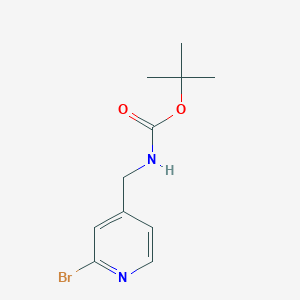

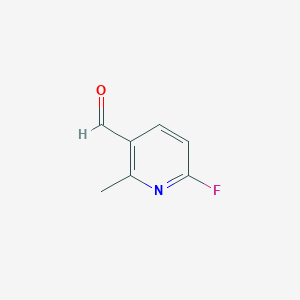

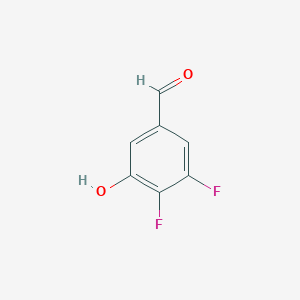

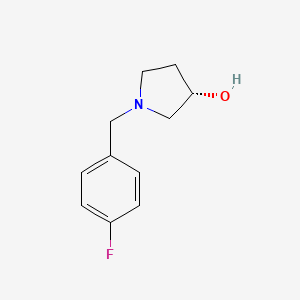

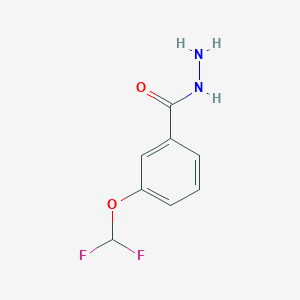

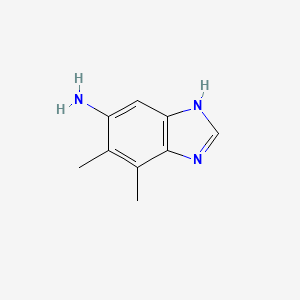

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。